molecular formula C9H12O2 B046254 3,4-Dimethoxytoluene CAS No. 494-99-5

3,4-Dimethoxytoluene

Cat. No. B046254
Key on ui cas rn: 494-99-5
M. Wt: 152.19 g/mol
InChI Key: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

A mixture of veratraldehyde (91.5g), KOH (100 g), 95% hydrazine (75 ml) and ethylene glycol (700 ml) was heated at reflux until the KOH disappeared (30 min). The hydrazone then separated as a yellow solid and mild foaming occurred. The heating was continued at reflux causing evolution of N2 and vigorous frothing. After 3 hr., the solution was cooled, poured into 1.5 l of cold water and the resulting oil was extracted into ether. The combined extracts were washed with water, dried and evaporated to yield a yellow oil which was distilled to give 65.7 g of the product, 3,4-dimethoxy toluene as a colorless oil (bp 68°-72°at 0.05 mm).
Quantity
91.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.[OH-].[K+].NN>C(O)CO>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
91.5 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
NN
Name
Quantity
700 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The hydrazone then separated as a yellow solid and mild foaming
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
, the solution was cooled
ADDITION
Type
ADDITION
Details
poured into 1.5 l of cold water
EXTRACTION
Type
EXTRACTION
Details
the resulting oil was extracted into ether
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 65.7 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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